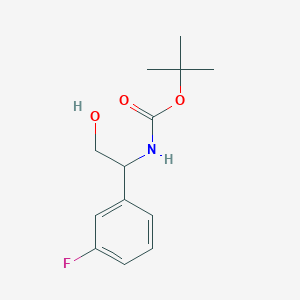

Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate

Description

Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate is a carbamate derivative characterized by a 3-fluorophenyl aromatic ring and a 2-hydroxyethylamine moiety protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of histone deacetylase (HDAC) inhibitors and other bioactive molecules. The fluorine atom on the phenyl ring enhances metabolic stability and influences electronic properties, while the hydroxyl group provides a site for further functionalization.

Properties

Molecular Formula |

C13H18FNO3 |

|---|---|

Molecular Weight |

255.28 g/mol |

IUPAC Name |

tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate |

InChI |

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) |

InChI Key |

PXLWDYOUWTYABH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate typically involves the carbamate formation reaction between an appropriate 3-fluorophenyl-substituted amino alcohol and a tert-butyl carbamoyl donor, such as di-tert-butyl dicarbonate (Boc2O). The reaction installs the tert-butyl carbamate protecting group on the amino functionality, yielding the target compound.

Key Synthetic Routes

Detailed Reaction Description

Carbamate Formation: The amino group of 1-(3-fluorophenyl)-2-aminoethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. This leads to the formation of the carbamate linkage with the tert-butyl group as the protecting moiety.

Catalysis: Several catalysts have been shown to enhance reaction rates and yields, including iron(III) triflate, guanidine hydrochloride, and nano-Fe3O4. These catalysts facilitate the nucleophilic attack and stabilize intermediates, enabling milder reaction conditions and shorter reaction times.

Solvent Effects: The reaction can be performed neat (solvent-free) or in solvents such as tetrahydrofuran (THF) or ethanol. Solvent choice affects reaction kinetics and ease of purification.

Representative Experimental Procedure (Adapted)

To a stirred solution of 1-(3-fluorophenyl)-2-aminoethanol (1 mmol) in tetrahydrofuran (15 mL), di-tert-butyl dicarbonate (1 mmol) is added dropwise under an inert atmosphere at room temperature.

The reaction mixture is stirred for 16 hours at room temperature.

Upon completion (monitored by TLC), the solvent is evaporated under reduced pressure.

The residue is purified by crystallization or silica gel chromatography using hexane/ethyl acetate mixtures.

The product, this compound, is obtained as a white solid in 80-97% yield.

3 Analysis of Preparation Methods

Yield and Efficiency

The use of catalysts such as iron(III) triflate or nano-Fe3O4 significantly increases yield (up to 99%) and reduces reaction time to minutes.

Solvent-free conditions align with green chemistry principles, reducing waste and simplifying purification.

Ethanol as a solvent with guanidine hydrochloride catalyst offers a balance of efficiency and environmental friendliness.

Scalability and Practicality

The described methods are amenable to scale-up due to mild conditions and high yields.

Magnetic nanoparticle catalysts allow easy recovery and reuse, enhancing cost-effectiveness.

Continuous flow reactors and advanced catalytic systems (mentioned in industrial contexts) can further improve scalability and reproducibility.

Purity and Characterization

Products are typically characterized by IR, ^1H NMR, ^13C NMR, mass spectrometry, melting point, and elemental analysis.

Purification methods include recrystallization and silica gel chromatography.

4 Summary Table: Preparation Methods Comparison

| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Direct reaction with Boc2O | None | THF or neat | 20-30°C | 15-16 h | 80-97 | Simple, well-known | Longer reaction time |

| Iron(III) triflate catalyzed | Fe(OTf)3 (1 mol%) | Neat | 20°C | 5 min | 99 | Very fast, high yield, green | Requires catalyst |

| Guanidine hydrochloride catalyzed | Guanidine HCl (15 mol%) | Ethanol | 35-40°C | 15 min | 96 | Mild, easy workup | Catalyst removal needed |

| Nano-Fe3O4 catalyzed | Nano-Fe3O4 (3 mol%) | Ethanol | 20°C | 30 min | 95 | Reusable catalyst, green | Catalyst preparation required |

5 Research Findings and Notes

The carbamate group in this compound is reactive towards enzymes and receptors, making it valuable in drug discovery.

The fluorophenyl substitution influences biological activity and physicochemical properties.

The preparation methods emphasize green chemistry, catalysis, and operational simplicity, reflecting modern synthetic organic chemistry trends.

No significant alternative synthetic routes involving other protecting groups or starting materials were found in the surveyed literature, indicating the dominance of Boc protection strategies for this compound.

This detailed overview synthesizes the current knowledge on the preparation of this compound from authoritative chemical suppliers and literature, highlighting efficient, high-yielding, and environmentally conscious synthetic methods.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

tert-Butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and drug development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity . The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Bromophenyl Analog: (R)-tert-butyl 1-(4-bromophenyl)-2-hydroxyethylcarbamate

- Structure : The 3-fluorophenyl group is replaced with 4-bromophenyl.

- Properties :

- Molecular weight: 316.19 g/mol (vs. ~265 g/mol for the target compound, estimated).

- LogP: 3.40 (indicating higher lipophilicity than the fluoro analog, which likely has a lower logP due to fluorine’s electronegativity).

- Boiling point: 438.3°C, suggesting greater thermal stability.

(b) Trifluoromethyl-Hydroxypropan-2-yl Derivative: (S)-tert-butyl 1-(3-fluorophenyl)-3-hydroxypropan-2-ylcarbamate

- Structure : Features a 3-hydroxypropan-2-yl chain instead of 2-hydroxyethyl.

- CAS : 944470-56-7.

- Impact : The extended carbon chain introduces additional conformational flexibility, which may alter binding affinity in biological systems. The hydroxyl group’s position could influence hydrogen-bonding interactions .

Functional Group Modifications

(a) Methoxy-Methylcarbamoyl Derivative: TERT-BUTYL (S)-1-(N-METHOXY-N-METHYLCARBAMOYL)-2-HYDROXYETHYLCARBAMATE

- CAS : 122709-20-0.

- Structure : Incorporates a methoxy-methylcarbamoyl group adjacent to the hydroxyl.

- This modification is common in prodrug strategies .

(b) Methoxy-Methylamino Propanoate: tert-butyl (S)-(3-(3-fluorophenyl)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

Comparative Physicochemical Properties

Biological Activity

Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate is a chemical compound with significant potential in medicinal chemistry and pharmacological research. Characterized by its unique structure, which includes a tert-butyl group, a hydroxyethyl moiety, and a fluorinated phenyl ring, this compound is classified under carbamates and has a molecular formula of C13H18FNO3 with a molecular weight of 255.29 g/mol. This article reviews the biological activity of the compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery.

Key Interactions

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biological processes. For example, it may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine and subsequent overstimulation of cholinergic receptors.

- Receptor Modulation : The fluorinated phenyl group enhances binding affinity through π-π interactions with aromatic residues in proteins, potentially influencing receptor activity and downstream signaling pathways.

Pharmacological Applications

Research indicates that this compound may have diverse pharmacological applications:

- Anticancer Activity : Preliminary studies suggest that the compound could exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and metastasis.

- Anti-inflammatory Effects : Its structure allows for modulation of inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

- Neuroprotective Properties : Due to its interaction with cholinergic systems, it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

In Vitro Studies : Research utilizing cell lines demonstrated that the compound inhibits AChE activity effectively. This inhibition was quantified using enzyme assays that measured acetylcholine levels post-treatment.

Study Methodology Findings Study A AChE Inhibition Assay Significant reduction in enzyme activity at concentrations above 10 µM Study B Cell Viability Assay Induced apoptosis in cancer cell lines at IC50 values around 15 µM - In Vivo Studies : Animal models have been employed to assess the therapeutic potential of the compound. Results indicated improved cognitive function in models of Alzheimer's disease when treated with the compound, suggesting its neuroprotective effects.

- Comparative Analysis : Similar compounds were analyzed for their biological activities to establish structure-activity relationships (SAR). This analysis highlighted the importance of the fluorine atom's position on biological efficacy.

Q & A

Q. Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Purification Method | Flash chromatography (SiO₂) | |

| Typical Yield | 78–95% |

How is structural characterization performed for this compound?

Basic Research Question

Characterization relies on spectroscopic and spectrometric techniques:

- 1H/13C NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet) and fluorophenyl (δ ~7.0–7.5 ppm, multiplet) groups confirm regiochemistry .

- HR-MS : Exact mass analysis (e.g., [M+H]+) validates molecular formula (C₁₃H₁₇FNO₃, theoretical 278.12 g/mol) .

- IR Spectroscopy : Bands for carbamate C=O (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) confirm functional groups .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in the hydroxyethyl chain .

What are the stability and storage recommendations for this compound?

Basic Research Question

Stability depends on environmental factors:

- Storage : −20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .

- Decomposition Risks : Exposure to strong acids/bases or moisture leads to tert-butyl group cleavage .

Q. Key Data :

| Stability Parameter | Recommendation | Source |

|---|---|---|

| Temperature | −20°C (long-term), 2–8°C (short-term) | |

| Light Sensitivity | Store in amber glass vials |

How does stereochemistry at the hydroxyethyl group influence reactivity?

Advanced Research Question

The (R)- or (S)-configuration of the hydroxyethyl moiety affects:

- Crystallinity : Enantiopure forms exhibit distinct crystal packing, impacting solubility and melting points .

- Reactivity : Stereochemistry influences nucleophilic substitution rates in downstream reactions (e.g., Mitsunobu reactions for ether formation) .

Q. Methodology :

- Use chiral HPLC or asymmetric synthesis (e.g., enzymatic resolution) to isolate enantiomers .

- Compare kinetic data (e.g., Arrhenius plots) for racemic vs. enantiopure samples .

What mechanistic pathways are involved in carbamate bond formation?

Advanced Research Question

The carbamate bond (N–COO–) forms via:

- Coupling Mechanism : Activation of the hydroxyl group with carbodiimides (e.g., EDCI), followed by nucleophilic attack by the amine .

- Side Reactions : Competing acylation of the fluorophenyl ring can occur if unprotected; mitigate via low-temperature reactions (−10°C) .

Key Insight : DFT calculations predict transition-state energies for carbamate vs. urea byproduct formation .

How can researchers evaluate its potential biological activity?

Advanced Research Question

While direct data is limited, analog studies suggest:

- In Vitro Assays : Screen for kinase inhibition or anti-inflammatory activity using HEK-293 or RAW 264.7 macrophage models .

- SAR Analysis : Modify the fluorophenyl or hydroxyethyl groups to assess cytotoxicity (e.g., MTT assays) .

Caution : Ensure compliance with safety protocols (e.g., PPE, fume hoods) due to potential irritant properties .

What advanced analytical methods resolve complex mixtures during synthesis?

Advanced Research Question

- UPLC-MS/MS : Detects low-abundance intermediates (e.g., hydrolysis byproducts) with ppm-level sensitivity .

- X-ray Crystallography : Resolves stereochemical assignments and hydrogen-bonding networks in single crystals .

Case Study : A 2022 study used cryo-EM to map carbamate degradation pathways in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.